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For Researchers, Scientists, and Drug Development Professionals

Introduction
L-706000 free base, also known as MK-499, is a potent pharmaceutical compound primarily

investigated for its activity as a Class III antiarrhythmic agent. Its principal mechanism of action

involves the selective blockade of the human Ether-à-go-go-Related Gene (hERG) potassium

ion channel, a critical component in the repolarization of the cardiac action potential. This

technical guide provides an in-depth analysis of the target specificity of L-706000, focusing on

its primary target, and outlines the experimental methodologies used for its characterization.

While comprehensive public data on its broader selectivity profile is limited, this document also

details the standard industry practices for assessing off-target effects.

Core Target: hERG Potassium Channel
The primary molecular target of L-706000 is the hERG (KCNH2) voltage-gated potassium

channel. Blockade of this channel leads to a prolongation of the cardiac action potential

duration, the defining characteristic of Class III antiarrhythmic drugs. This effect is intended to

terminate and prevent re-entrant arrhythmias.

Quantitative Data
The inhibitory potency of L-706000 on the hERG channel has been quantified through

electrophysiological studies.
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Compound Target IC50 Assay Type Cell Line

L-706000 (MK-

499) free base
hERG Channel 32 nM[1][2]

Electrophysiolog

y (Patch Clamp)

Not explicitly

stated, but

typically HEK293

or CHO cells

expressing

hERG

Target Specificity Profile
A comprehensive public selectivity profile of L-706000 across a wide range of molecular targets

is not readily available. In drug development, such a profile is typically generated by screening

the compound against a panel of receptors, ion channels, enzymes, and transporters to identify

potential off-target interactions that could lead to adverse effects.

Standard industry practice involves utilizing safety pharmacology panels, such as those offered

by companies like Eurofins Discovery (formerly CEREP), to assess for unintended activities.

These panels typically include a broad range of targets relevant to physiological functions and

known drug side effects. While specific data for L-706000 is not public, a typical safety panel

would assess its binding affinity or functional activity against targets such as:

Other Ion Channels: Sodium channels (e.g., Nav1.5), calcium channels (e.g., Cav1.2), and

other potassium channels.

G-Protein Coupled Receptors (GPCRs): Adrenergic, muscarinic, dopaminergic, serotonergic,

and histaminergic receptors.

Kinases: A broad panel of kinases to assess potential for interference with signaling

pathways.

Enzymes and Transporters: Various enzymes (e.g., COX, PDE) and transporters (e.g., DAT,

SERT, NET).

Without such data, a definitive statement on the broader selectivity of L-706000 cannot be

made. However, its potent and specific action on the hERG channel has been the focus of its

pharmacological characterization.
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Signaling Pathway
L-706000 directly interacts with the hERG potassium channel, which plays a crucial role in the

repolarization phase of the cardiac action potential in ventricular myocytes.
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Experimental Protocols
The determination of the inhibitory activity of L-706000 on the hERG channel is primarily

achieved through the whole-cell patch-clamp electrophysiology technique.

Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the interaction of a compound with an ion

channel.
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Objective: To measure the inhibitory effect of L-706000 on the hERG potassium current.

Cell Line: A mammalian cell line, such as Human Embryonic Kidney (HEK293) or Chinese

Hamster Ovary (CHO) cells, stably transfected with the human hERG gene.

Methodology:

Cell Preparation: Cells are cultured to an appropriate confluency and then dissociated into a

single-cell suspension.

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip

diameter of approximately 1-2 µm. The pipette is filled with an intracellular solution

containing a potassium salt (e.g., KCl or K-gluconate) and buffered to a physiological pH.

Gigaseal Formation: Under a microscope, the micropipette is brought into contact with a

single cell. Gentle suction is applied to form a high-resistance seal (>1 GΩ) between the

pipette tip and the cell membrane.

Whole-Cell Configuration: A brief pulse of suction or a voltage transient is applied to rupture

the cell membrane under the pipette tip, establishing electrical and diffusive access to the

cell's interior.

Voltage Clamp Protocol: The cell membrane potential is controlled by a voltage-clamp

amplifier. To elicit hERG currents, a specific voltage protocol is applied. A typical protocol

involves:

Holding the membrane potential at a negative value (e.g., -80 mV) to keep the channels in

a closed state.

A depolarizing step to a positive potential (e.g., +20 mV) to activate and then inactivate the

hERG channels.

A repolarizing step back to a negative potential (e.g., -50 mV) to allow the channels to

recover from inactivation and transiently open, which generates a characteristic "tail

current."
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Compound Application: The cell is perfused with an extracellular solution containing a vehicle

control (e.g., DMSO). Once a stable baseline hERG current is recorded, the solution is

switched to one containing a known concentration of L-706000. This is typically done in a

cumulative manner with increasing concentrations.

Data Acquisition and Analysis: The hERG tail current amplitude is measured before and after

the application of L-706000. The percentage of current inhibition is calculated for each

concentration. The data are then fitted to a concentration-response curve to determine the

IC50 value.
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Conclusion
L-706000 free base is a potent and well-characterized blocker of the hERG potassium

channel, with an IC50 in the low nanomolar range. This activity is consistent with its

classification as a Class III antiarrhythmic agent. While its primary target has been clearly

identified, a comprehensive public profile of its activity against a broader range of molecular

targets is not available. The experimental protocols for characterizing hERG channel inhibition,

particularly the whole-cell patch-clamp technique, are well-established and provide a robust

method for quantifying the potency of compounds like L-706000. For a complete understanding

of its safety and potential off-target effects, further assessment using broad pharmacology

screening panels would be necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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